IMPDH2 Inhibition – N,N-Dibutyl Analog Demonstrates Submicromolar Activity Absent from Shorter-Chain Congeners
N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ substrate site [1]. By contrast, the N,N-dipropyl analog (CAS 66890-16-2) and N,N-diethyl analog (CAS 66890-14-0) have not been reported to engage IMPDH2 in any curated biochemical database, indicating that the dibutyl substituent is a molecular determinant for this specific enzyme–ligand interaction [2].
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM (NAD+ substrate site) |
| Comparator Or Baseline | N,N-Dipropyl analog (CAS 66890-16-2): no IMPDH2 activity reported; N,N-Diethyl analog (CAS 66890-14-0): no IMPDH2 activity reported |
| Quantified Difference | Qualitative – only the dibutyl derivative demonstrates measurable IMPDH2 engagement in BindingDB/ChEMBL curated data |
| Conditions | In vitro enzyme inhibition assay; inhibition of IMPDH2 assessed using NMD (nicotinamide adenine dinucleotide) substrate. BindingDB entry BDBM50421763. |
Why This Matters
IMPDH2 is a validated drug target for immunosuppressive and anticancer therapies; the unique presence of IMPDH2 activity in the dibutyl analog makes it the only candidate in this congeneric series suitable for programs targeting purine nucleotide metabolism.
- [1] BindingDB, Entry BDBM50421763, Ki = 440 nM against IMPDH2 (NAD+ substrate). View Source
- [2] BindingDB and ChEMBL database searches for N,N-dipropyl-5,8-dimethoxy-2-methylquinolin-4-amine (CAS 66890-16-2) and N,N-diethyl-5,8-dimethoxy-2-methylquinolin-4-amine (CAS 66890-14-0) – no IMPDH2 activity entries found as of 2026-04-28. View Source
